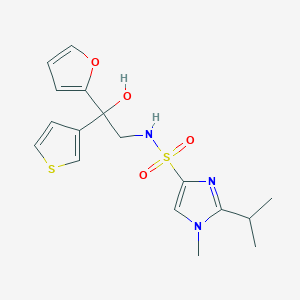

![molecular formula C23H19F3N4O2 B2517114 3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-55-2](/img/structure/B2517114.png)

3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

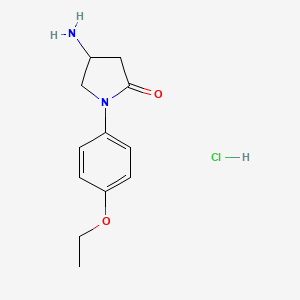

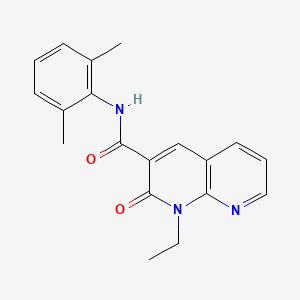

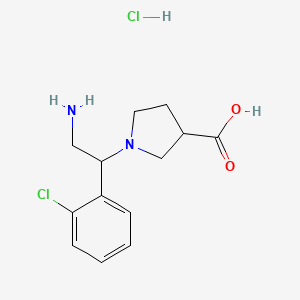

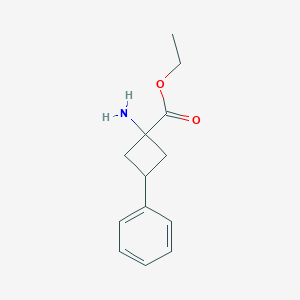

The compound "3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a complex organic molecule that belongs to the class of pyrazolopyridine derivatives. These compounds are of significant interest due to their potential pharmacological properties, including antiallergic activity as seen in related structures .

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, which are structurally related to the compound , involves a six-step process starting from commercially available materials. This process includes a detour through benzyl esters to avoid instability issues under basic conditions, highlighting the challenges in synthesizing such molecules .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by a bicyclic system where the pyrazole and pyridine rings are fused together. In closely related compounds, such as the one described in paper , the pyrazolopyridine system is nearly planar, with some atoms slightly displaced. This planarity can influence the molecule's interactions with biological targets and its overall bioactivity.

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo various chemical reactions, including functionalization and the formation of amides. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of a pyrazole-3-carboxamide, demonstrating the reactivity of the carboxylic acid group in these compounds . The specific reactions that the compound can undergo would depend on its functional groups and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives can be influenced by their molecular structure and the nature of their substituents. For example, the presence of a trifluoromethyl group can affect the compound's lipophilicity and electronic properties, potentially impacting its pharmacokinetics and pharmacodynamics. In a related compound, the presence of a carboxylate group led to disorder in the crystal structure, and the molecule formed hydrogen bonds and stacking interactions in the solid state . These interactions are crucial for the solubility, stability, and crystallinity of the compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study on the synthesis of novel pyrazolopyrimidines derivatives evaluated their potential as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic applications of pyrazolopyridine derivatives in medicine and pharmacology (Rahmouni et al., 2016).

Antimicrobial Activities

Research on the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives emphasizes the antimicrobial potential of such compounds, suggesting their use in the development of new antimicrobial agents (Rahmouni et al., 2014).

Heterocyclic Compound Synthesis

The utility of enaminonitriles in heterocyclic synthesis was explored to create new pyrazole, pyridine, and pyrimidine derivatives, highlighting the versatility of pyrazolopyridine derivatives in synthesizing a wide range of heterocyclic compounds with potential applications across various fields (Fadda et al., 2012).

Development of Potassium-Competitive Acid Blockers

The synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers (P-CABs) demonstrate the application of pyrazolopyridine derivatives in creating compounds with significant pharmacological properties, potentially useful in treating conditions like acid reflux or peptic ulcers (Palmer et al., 2007).

Eigenschaften

IUPAC Name |

3-oxo-2-phenyl-5-propyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N4O2/c1-2-12-29-13-18(21(31)27-16-10-8-15(9-11-16)23(24,25)26)20-19(14-29)22(32)30(28-20)17-6-4-3-5-7-17/h3-11,13-14H,2,12H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFBEHXDKTYBBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2517032.png)

![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2517039.png)

![N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline](/img/structure/B2517040.png)

![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)